3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

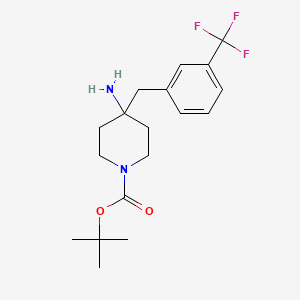

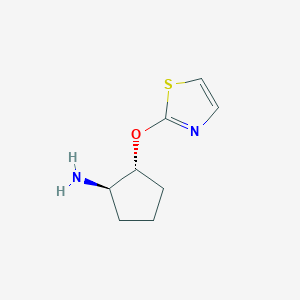

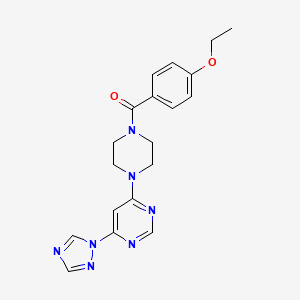

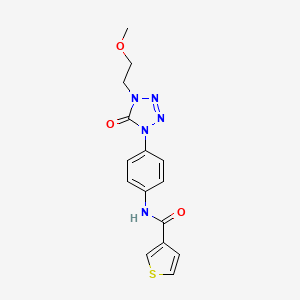

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.

BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

PTQ has shown promise as an anticancer agent due to its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Researchers have investigated PTQ’s impact on various cancer types, including breast, lung, and colon cancers. Mechanistic studies reveal that PTQ interferes with cell cycle progression, induces apoptosis, and suppresses tumor growth. Further exploration of its molecular targets and clinical trials are ongoing .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. PTQ exhibits anti-inflammatory effects by modulating key inflammatory mediators, such as cytokines and enzymes. Researchers have explored its potential in alleviating conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Preclinical studies suggest that PTQ may attenuate inflammation by inhibiting NF-κB signaling and COX-2 expression .

Neuroprotection and Cognitive Enhancement

PTQ’s quinazoline scaffold has drawn interest in the field of neuropharmacology. It demonstrates neuroprotective effects against oxidative stress, excitotoxicity, and neuroinflammation. Additionally, PTQ enhances cognitive function by promoting synaptic plasticity and improving memory. Researchers are investigating its potential in treating neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease .

Antimicrobial Activity

PTQ exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and parasites. Its mechanism involves disrupting cell membranes, inhibiting essential enzymes, and interfering with DNA replication. Researchers have explored PTQ as a potential alternative to existing antibiotics, especially in the context of drug-resistant pathogens. Further studies are needed to optimize its efficacy and safety .

Antiviral Potential

Emerging evidence suggests that PTQ may possess antiviral properties. It has demonstrated inhibitory effects against RNA viruses, including influenza and hepatitis C virus. PTQ interferes with viral entry, replication, and assembly. Ongoing research aims to uncover its full antiviral spectrum and evaluate its clinical relevance .

Photophysical Applications

Beyond its biological activities, PTQ’s photophysical properties make it intriguing for optoelectronic applications. Its fluorescence properties allow for sensitive detection of analytes, making it useful in biosensors and imaging techniques. Researchers explore PTQ-based materials for organic light-emitting diodes (OLEDs) and solar cells. The design of novel PTQ derivatives enhances their performance in these applications .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then reacted with p-tolyl hydrazine and acetic anhydride to form 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "p-tolyl hydrazine", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "chloroform" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid in the presence of sulfuric acid and ethanol to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with p-tolyl hydrazine and acetic anhydride in the presence of sodium acetate and chloroform to form 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |

CAS RN |

1207008-61-4 |

Product Name |

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C25H20N4O4 |

Molecular Weight |

440.459 |

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O4/c1-15-3-7-17(8-4-15)22-27-23(33-28-22)18-9-12-20-21(13-18)26-25(31)29(24(20)30)14-16-5-10-19(32-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31) |

InChI Key |

YHWSCTSFFXVLTJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)

![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)